molecular formula C11H18N2OSi B15067734 Phenyl-N'-[(trimethylsilyl)oxy]ethanimidamide CAS No. 53127-68-7

Phenyl-N'-[(trimethylsilyl)oxy]ethanimidamide

Cat. No.: B15067734
CAS No.: 53127-68-7
M. Wt: 222.36 g/mol
InChI Key: GHUZJTBTRIMIAQ-UHFFFAOYSA-N
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Description

Phenyl-N’-[(trimethylsilyl)oxy]ethanimidamide is a chemical compound characterized by the presence of a phenyl group, a trimethylsilyl group, and an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-N’-[(trimethylsilyl)oxy]ethanimidamide typically involves the reaction of phenyl isocyanate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of Phenyl-N’-[(trimethylsilyl)oxy]ethanimidamide may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl-N’-[(trimethylsilyl)oxy]ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-N’-[(trimethylsilyl)oxy]ethanimidamide oxide, while reduction may produce phenyl-N’-[(trimethylsilyl)oxy]ethanimidamide hydride.

Scientific Research Applications

Phenyl-N’-[(trimethylsilyl)oxy]ethanimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenyl-N’-[(trimethylsilyl)oxy]ethanimidamide involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The phenyl group provides stability and enhances the compound’s reactivity in certain conditions.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl-N’-[(trimethylsilyl)methyl]ethanimidamide
  • Phenyl-N’-[(trimethylsilyl)oxy]methanimidamide
  • Phenyl-N’-[(trimethylsilyl)oxy]propanimidamide

Uniqueness

Phenyl-N’-[(trimethylsilyl)oxy]ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trimethylsilyl group provides steric hindrance and chemical inertness, making it a valuable compound in various synthetic applications.

Properties

CAS No.

53127-68-7

Molecular Formula

C11H18N2OSi

Molecular Weight

222.36 g/mol

IUPAC Name

2-phenyl-N'-trimethylsilyloxyethanimidamide

InChI

InChI=1S/C11H18N2OSi/c1-15(2,3)14-13-11(12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,12,13)

InChI Key

GHUZJTBTRIMIAQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)ON=C(CC1=CC=CC=C1)N

Origin of Product

United States

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